

Potential off-target effects of TC-Dapk 6

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Compound of Interest		
Compound Name:	TC-Dapk 6	
Cat. No.:	B1681956	Get Quote

Technical Support Center: TC-Dapk 6

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential off-target effects of **TC-Dapk 6**, a potent inhibitor of Death-Associated Protein Kinase (DAPK).

Frequently Asked Questions (FAQs)

Q1: What is TC-Dapk 6 and what is its primary target?

A1: **TC-Dapk 6** is a potent, ATP-competitive inhibitor of Death-Associated Protein Kinase (DAPK).[1][2][3][4] Its primary targets are DAPK1 and DAPK3, which are serine/threonine kinases involved in various forms of programmed cell death, including apoptosis and autophagy.[2][5][6]

Q2: What are the known off-target effects of **TC-Dapk 6**?

A2: **TC-Dapk 6** is a highly selective inhibitor.[1][2] It has been shown to inhibit p70S6K at concentrations between 1 μ M and 10 μ M.[1] However, it exhibited minimal or no activity against a panel of 48 other kinases at concentrations up to 10 μ M.[2]

Q3: How can I assess the potential off-target effects of **TC-Dapk 6** in my specific experimental model?

A3: To assess off-target effects in your model, it is recommended to perform a kinase selectivity profile. This can be done by screening **TC-Dapk 6** against a broad panel of kinases.[7][8]







Additionally, cellular assays should be conducted to observe phenotypic changes that are independent of DAPK1/3 inhibition.

Q4: What are the recommended working concentrations for **TC-Dapk 6**?

A4: The in vitro IC50 values for **TC-Dapk 6** are 69 nM for DAPK1 and 225 nM for DAPK3 when assayed with 10 µM ATP.[1][3][4] For cell-based assays, the optimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a doseresponse curve to determine the effective concentration for your specific experiment.

Q5: How should I prepare and store TC-Dapk 6?

A5: **TC-Dapk 6** is typically supplied as a solid. For stock solutions, it is soluble in DMSO up to 50 mM.[3] It is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.[1][9]

Troubleshooting Guide



Issue	Potential Cause	Recommended Solution
Unexpected Phenotype Observed	The observed effect may be due to a known or unknown off-target activity of TC-Dapk 6.	Perform a kinase screen to identify other kinases inhibited by TC-Dapk 6 at the concentration used. Use a structurally different DAPK inhibitor as a control to see if the phenotype is reproducible.
Inconsistent Results Between Experiments	Variability in compound concentration, cell passage number, or experimental conditions.	Ensure consistent preparation and storage of TC-Dapk 6. Use cells within a defined passage number range. Standardize all experimental parameters.
Lack of Inhibitory Effect	The concentration of TC-Dapk 6 is too low, or the ATP concentration in the assay is high, leading to competition.	Perform a dose-response experiment to determine the optimal inhibitor concentration. Be aware that the IC50 value is dependent on the ATP concentration.[1][4]
Cell Toxicity	High concentrations of TC- Dapk 6 or the DMSO solvent may be toxic to cells.	Determine the maximum tolerated concentration of both TC-Dapk 6 and DMSO in your cell line using a viability assay.

Quantitative Data Summary

Table 1: Inhibitory Activity of TC-Dapk 6

Target	IC50 (nM)	ATP Concentration (μM)
DAPK1	69[1][3][4]	10
DAPK3	225[1][3][4]	10
p70S6K	>1000 and <10000[1]	Not Specified



Table 2: Selectivity Profile of TC-Dapk 6

Kinase Panel	Number of Kinases Tested	Concentration of TC-Dapk 6 (µM)	Result
Various Kinases	48	10	Much reduced or no activity[2]
Abl	Not Specified	>10	IC50 > 10 μM
AMPK	Not Specified	>10	IC50 > 10 μM
Chk1	Not Specified	>10	IC50 > 10 μM
Met	Not Specified	>10	IC50 > 10 μM
Src	Not Specified	>10	IC50 > 10 μM

Experimental Protocols

Kinase Assay for IC50 Determination

This protocol is a generalized procedure based on the methods used in the characterization of **TC-Dapk 6**.[1][9]

- Reaction Setup: Prepare a reaction mixture containing 1 μM peptide substrate, 10 μM ATP,
 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35, and 0.5% DMSO.
- Enzyme Addition: Add human recombinant DAPK1 (final concentration 2.6 μ g/mL) or DAPK3 (final concentration 1.5 μ g/mL) to the reaction mixture.
- Inhibitor Addition: Add varying concentrations of **TC-Dapk 6** to the reaction wells.
- Incubation: Incubate the reaction at the appropriate temperature and for a sufficient duration to allow for kinase activity.
- Detection: Use a suitable detection method, such as the Z'-LYTE Kinase Assay Kit, to measure kinase activity.



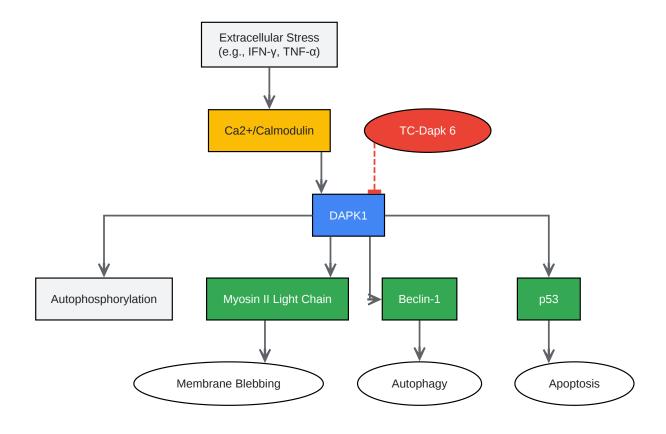
• Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of **TC-Dapk 6**, a broader screening approach is necessary.

- Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a large panel of kinases (e.g., Eurofins, Reaction Biology).
- Compound Submission: Provide a sample of **TC-Dapk 6** at a specified concentration (e.g., $10 \mu M$) for screening.
- Data Interpretation: The service will provide data on the percentage of inhibition for each kinase in the panel. Significant inhibition of any kinase other than DAPK1 and DAPK3 would indicate a potential off-target effect.

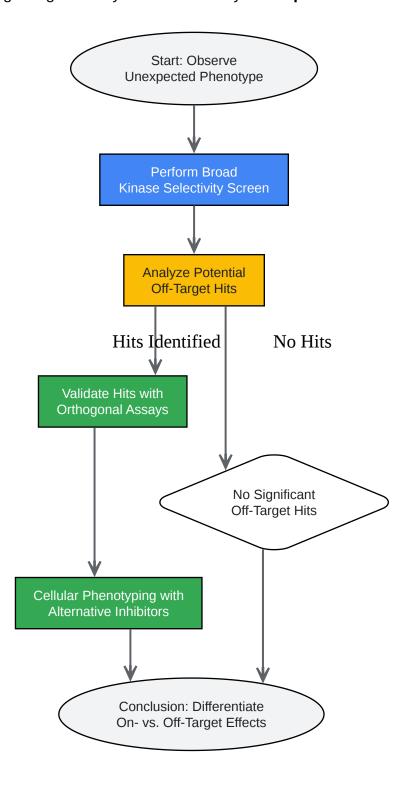
Visualizations





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Caption: DAPK1 Signaling Pathway and Inhibition by TC-Dapk 6.



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Caption: Experimental Workflow for Identifying Off-Target Effects.

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